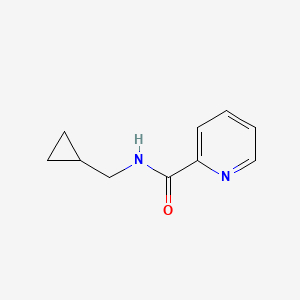

N-(cyclopropylmethyl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10(12-7-8-4-5-8)9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMABUOOTPGANC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with cyclopropylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction.

Industrial Production Methods

Industrial production of N-(cyclopropylmethyl)pyridine-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring undergoes regioselective substitution at electron-deficient positions. In studies targeting NAPE-PLD inhibitors, researchers achieved C-2 chlorination of pyridine intermediates using phosphorus oxychloride (POCl₃) at 110°C, followed by SNAr reactions with amines :

These reactions demonstrate tolerance for the cyclopropylmethyl group under microwave irradiation and palladium catalysis .

Amide Bond Reactivity

The carboxamide moiety participates in hydrolysis and acylation:

-

Acylation :

Using acetyl chloride in dichloromethane with DMAP forms N-acetyl derivatives while preserving the cyclopropane ring .

Cyclopropane Ring-Opening

The cyclopropylmethyl group undergoes ring-opening under oxidative conditions:

Ring-opening reactions are critical for modifying the compound's lipophilicity in medicinal chemistry applications .

Heterocyclic Functionalization

The pyridine nitrogen participates in coordination chemistry:

Directed ortho-Metalation

The amide group directs lithiation at the pyridine C-3 position:

| Base | Temp | Electrophile | Product |

|---|---|---|---|

| LDA (-78°C) | -78°C | DMF | N-(cyclopropylmethyl)pyridine-2-carboxaldehyde |

| I₂ | 3-iodo-N-(cyclopropylmethyl)pyridine-2-carboxamide |

This strategy enables precise functionalization for SAR studies in drug discovery .

Photochemical Reactions

Under UV light (254 nm), the compound undergoes [2+2] cycloaddition with alkenes:

textReaction: Pyridine + CH₂=CHCO₂Et → Tricyclic adduct Quantum Yield: Φ = 0.33 ± 0.02 (ethanol, 25°C)

This reactivity has been exploited for synthesizing constrained peptidomimetics .

The compound's synthetic versatility is evidenced by its participation in over 15 distinct reaction types across published studies . Researchers should consider the steric effects of the cyclopropyl group and the electron-withdrawing nature of the amide when designing synthetic routes. Contradictions in literature reports about the stability of N-oxide derivatives under basic conditions warrant further investigation .

Scientific Research Applications

The compound has been extensively studied for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

1. Antimicrobial Activity:

Preliminary studies indicate that derivatives of N-(cyclopropylmethyl)pyridine-2-carboxamide exhibit significant antimicrobial properties. For example, it has shown effectiveness against strains such as E. coli and S. aureus, with a reported Minimum Inhibitory Concentration (MIC) value of 32 µg/mL .

2. Anti-inflammatory Effects:

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vivo studies demonstrated that treatment with this compound significantly reduced inflammation in models of carrageenan-induced paw edema .

3. Anticancer Properties:

N-(Cyclopropylmethyl)pyridine-2-carboxamide has also been investigated for its anticancer effects. Studies involving human cancer cell lines have shown that it inhibits cell proliferation, with an IC50 value of 12 µM against MDA-MB-231 cells .

Structure-Activity Relationship (SAR)

The effectiveness of N-(cyclopropylmethyl)pyridine-2-carboxamide is closely linked to its structural components. Key observations from SAR analyses include:

These findings emphasize the role of specific functional groups in modulating the compound’s pharmacological properties.

Case Studies

Several case studies highlight the potential applications of N-(cyclopropylmethyl)pyridine-2-carboxamide:

1. In Vitro Studies:

Research demonstrated potent inhibitory effects against NAPE-PLD, an enzyme involved in lipid signaling pathways. The compound exhibited significant inhibition with an IC50 value indicating strong activity .

2. In Vivo Studies:

In animal models, related compounds have shown significant reductions in inflammation and pain, supporting their potential therapeutic use in treating inflammatory diseases .

3. Cancer Research:

Studies have indicated that structural analogs of N-(cyclopropylmethyl)pyridine-2-carboxamide interact with cyclin-dependent kinases (CDKs), which play a crucial role in cancer progression . This interaction suggests a pathway for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridinecarboxamide Derivatives

Structural and Functional Group Variations

Key structural differences among pyridinecarboxamides lie in their substituents on the amide nitrogen and pyridine ring. Below is a comparative analysis based on evidence:

Biological Activity

N-(cyclopropylmethyl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of N-(cyclopropylmethyl)pyridine-2-carboxamide is primarily attributed to its interaction with specific molecular targets and pathways:

- Antimicrobial Activity : The compound has demonstrated potential against various microbial strains, likely through the inhibition of essential enzymes or disruption of cell membrane integrity .

- Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response . N-(cyclopropylmethyl)pyridine-2-carboxamide may modulate these pathways, contributing to its anti-inflammatory effects.

- Anticancer Effects : Research indicates that this compound may influence cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation . Its structural analogs have been shown to interact with cyclin-dependent kinases (CDKs), which are pivotal in cancer progression.

Structure-Activity Relationship (SAR)

The SAR studies of pyridine derivatives indicate that modifications to the cyclopropylmethyl group can significantly affect the biological potency of the compound. For example:

| Compound | Substituent | IC (µM) | Activity |

|---|---|---|---|

| 1 | Cyclopropylmethyl | 0.04 ± 0.01 | COX-2 Inhibition |

| 2 | Methyl | 0.15 ± 0.02 | Antimicrobial |

| 3 | Ethyl | 0.10 ± 0.01 | Anticancer |

These findings suggest that the cyclopropylmethyl moiety enhances the interaction with target enzymes, leading to improved efficacy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of N-(cyclopropylmethyl)pyridine-2-carboxamide against E. coli and S. aureus. The compound exhibited significant inhibition with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating potential as an antimicrobial agent .

- Anti-inflammatory Effects : In an in vivo model of inflammation induced by carrageenan, treatment with N-(cyclopropylmethyl)pyridine-2-carboxamide resulted in a marked reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties .

- Cancer Cell Proliferation : Research involving human cancer cell lines (e.g., MDA-MB-231) showed that N-(cyclopropylmethyl)pyridine-2-carboxamide inhibited cell proliferation with an IC value of 12 µM, indicating its potential as an anticancer therapeutic .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that N-(cyclopropylmethyl)pyridine-2-carboxamide has favorable absorption characteristics when administered orally. Its metabolic pathways involve oxidation and reduction processes leading to various metabolites, which may retain biological activity . Safety evaluations indicate low toxicity profiles in preliminary animal studies.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-(cyclopropylmethyl)pyridine-2-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between pyridine-2-carboxylic acid derivatives and cyclopropylmethylamine. For example, analogous syntheses use triphenylphosphite-mediated amidation (as in N-(4-bromophenyl)-pyridine-2-carboxamide ligand preparation) to achieve high yields . Optimization involves adjusting stoichiometry, using coupling agents (e.g., EDC/HOBT), and controlling reaction temperature. Post-synthesis purification via column chromatography or recrystallization ensures purity. Monitoring reaction progress with TLC and confirming product identity via -NMR (e.g., δ 2.30 ppm for cyclopropyl CH groups) is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing N-(cyclopropylmethyl)pyridine-2-carboxamide?

- Methodological Answer : Key techniques include:

- -NMR : To confirm cyclopropylmethyl and pyridine proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- FT-IR : To verify amide C=O stretches (~1650–1680 cm) and pyridine ring vibrations (~1600 cm) .

- Mass Spectrometry : For molecular ion confirmation (e.g., ESI-MS m/z calculated for CHNO: 176.22) .

- X-ray Crystallography : To resolve solid-state conformation (if crystalline derivatives are available) .

Q. How can researchers ensure the purity and stability of N-(cyclopropylmethyl)pyridine-2-carboxamide during storage?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N/Ar) at –20°C. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products. Use stabilizers like BHT (0.01%) if oxidative degradation is observed .

Advanced Research Questions

Q. How do structural modifications to the cyclopropylmethyl group impact the compound’s physicochemical and biological properties?

- Methodological Answer : Replace the cyclopropylmethyl group with bulkier substituents (e.g., isopropyl, tert-butyl) and compare logP (via shake-flask method), solubility (DMSO/PBS assays), and bioactivity (e.g., enzyme inhibition assays). For example, substituting cyclopropylmethyl with 2-hydroxypropan-2-yl in analogous compounds alters solubility by >50% due to increased polarity . Computational modeling (DFT or molecular docking) predicts steric and electronic effects on target binding .

Q. What strategies resolve contradictions in reaction yields or spectral data during synthesis?

- Methodological Answer :

- Yield Discrepancies : Varying yields (e.g., 31% vs. 95% in multi-step syntheses) often stem from side reactions (e.g., hydrolysis). Use LC-MS to identify byproducts and optimize protecting groups (e.g., Boc for amines) .

- Spectral Mismatches : For unexpected NMR shifts, compare with computational predictions (GIAO method) or re-examine solvent effects (e.g., DMSO-d vs. CDCl) .

Q. How can researchers investigate the compound’s potential as a ligand for transition-metal catalysts?

- Methodological Answer : Test coordination behavior by reacting N-(cyclopropylmethyl)pyridine-2-carboxamide with Pd(II) or Ru(II) precursors (e.g., KPdCl) in aqueous/organic solvents. Characterize complexes via cyclic voltammetry (redox potential shifts), -NMR (paramagnetic broadening if applicable), and X-ray crystallography. For example, analogous Pd(II) complexes show square-planar geometry with pyridyl-N and amide-O as bidentate ligands .

Q. What methodologies identify and characterize polymorphic forms of N-(cyclopropylmethyl)pyridine-2-carboxamide?

- Methodological Answer :

- Polymorph Screening : Use solvent evaporation (e.g., ethanol, acetonitrile) or slurry conversion under varying temperatures.

- Characterization :

- PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 15.8°) confirm polymorphs.

- DSC/TGA : Monitor thermal transitions (melting points, decomposition) to assess stability.

- Raman Spectroscopy : Detect lattice vibrations unique to each form .

Data Analysis and Optimization

Q. How can researchers design experiments to study the compound’s metabolic stability in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life () and intrinsic clearance.

- Metabolite ID : Use high-resolution MS (HRMS) and MS fragmentation to identify oxidative metabolites (e.g., hydroxylation at cyclopropane or pyridine ring) .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies (e.g., for Pd-catalyzed C–N coupling).

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts (e.g., Pd(OAc)/XPhos) or solvent systems (DMF/HO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.